4-bromo-N-[(1-ethylpyrazol-4-yl)methyl]-5-methyl-1H-pyrazol-3-amine
Description
4-Bromo-N-[(1-ethylpyrazol-4-yl)methyl]-5-methyl-1H-pyrazol-3-amine is a synthetic organic compound characterized by its unique structure, which includes a bromine atom, two pyrazole rings, and an ethyl group
Properties
IUPAC Name |
4-bromo-N-[(1-ethylpyrazol-4-yl)methyl]-5-methyl-1H-pyrazol-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN5/c1-3-16-6-8(5-13-16)4-12-10-9(11)7(2)14-15-10/h5-6H,3-4H2,1-2H3,(H2,12,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJKRBVJMYSQGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CNC2=NNC(=C2Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[(1-ethylpyrazol-4-yl)methyl]-5-methyl-1H-pyrazol-3-amine typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or dichloromethane.
Alkylation: The brominated pyrazole is alkylated with 1-ethyl-4-chloromethylpyrazole in the presence of a base such as potassium carbonate or sodium hydride to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, the pyrazole rings can be oxidized using agents like potassium permanganate or reduced using hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions, where the bromine atom is replaced by a carbon-carbon bond.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like DMF or DMSO.
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Coupling Reactions: Palladium catalysts with bases like potassium carbonate in solvents such as toluene or DMF.
Major Products
The major products of these reactions depend on the specific reagents used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while a Suzuki coupling reaction would produce a biaryl compound.
Scientific Research Applications
Chemistry
In organic synthesis, 4-bromo-N-[(1-ethylpyrazol-4-yl)methyl]-5-methyl-1H-pyrazol-3-amine serves as a versatile intermediate for the construction of more complex molecules. Its ability to undergo various substitution and coupling reactions makes it valuable for the synthesis of heterocyclic compounds and pharmaceuticals.
Biology and Medicine
The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. It could be explored for its antimicrobial, anti-inflammatory, or anticancer properties, given the known activities of related pyrazole derivatives.
Industry
In the materials science field, this compound could be used in the development of new polymers or as a building block for advanced materials with specific electronic or optical properties.
Mechanism of Action
The exact mechanism of action of 4-bromo-N-[(1-ethylpyrazol-4-yl)methyl]-5-methyl-1H-pyrazol-3-amine would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The presence of the pyrazole rings suggests it could act as an inhibitor or modulator of certain biochemical pathways, potentially involving interactions with metal ions or hydrogen bonding with active site residues.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: A simpler compound with a single pyrazole ring and a bromine atom.
1-Ethyl-4-methylpyrazole: Lacks the bromine atom and the second pyrazole ring.
5-Methyl-1H-pyrazol-3-amine: Similar core structure but without the bromine and ethylpyrazole substituents.
Uniqueness
4-Bromo-N-[(1-ethylpyrazol-4-yl)methyl]-5-methyl-1H-pyrazol-3-amine is unique due to its combination of two pyrazole rings, a bromine atom, and an ethyl group. This unique structure allows it to participate in a wider range of chemical reactions and potentially exhibit a broader spectrum of biological activities compared to simpler pyrazole derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
